

Application Notes and Protocols: CRISPR Screen to Identify Hpk1-IN-15 Resistance Mechanisms

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Compound of Interest		
Compound Name:	Hpk1-IN-15	
Cat. No.:	B12421770	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, thereby playing a crucial role in maintaining immune homeostasis.[1] However, in the context of oncology, this function can be detrimental as it may impede the immune system's ability to effectively target and eliminate tumor cells.[1] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2]

Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, **Hpk1-IN-15** is designed to release the brakes on T-cell activation, leading to a more robust anti-tumor immune response. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms by which cancer cells or immune cells evade the effects of **Hpk1-IN-15** is paramount for the development of effective combination therapies and next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **Hpk1-IN-15**. Such screens are powerful



tools for systematically interrogating the genome to uncover novel drug resistance mechanisms.[3][4][5]

Data Presentation

A genome-wide CRISPR-Cas9 knockout screen was conducted in a human T-cell line (e.g., Jurkat) to identify genes that, when knocked out, lead to resistance to **Hpk1-IN-15**. The screen was performed by transducing Cas9-expressing T-cells with a pooled lentiviral sgRNA library and selecting for cells that survived and proliferated in the presence of a cytotoxic concentration of **Hpk1-IN-15**. The sgRNA sequences in the resistant population were then identified and quantified by next-generation sequencing.

Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for **Hpk1-IN-15** Resistance



Gene Symbol	Rank	Log2 Fold Change (Resistant vs. Control)	False Discovery Rate (FDR)	Putative Role in Resistance
CUL4B	1	8.2	< 0.001	Component of E3 ubiquitin ligase complex, potential role in protein degradation pathways.
DDB1	2	7.9	< 0.001	Component of CUL4-DDB1 E3 ubiquitin ligase complex.
CRBN	3	7.5	< 0.001	Substrate receptor for CUL4-DDB1 E3 ubiquitin ligase complex.
TRAF2	4	6.8	< 0.005	E3 ubiquitin ligase, downstream of TNF receptor signaling.
SOCS1	5	6.5	< 0.005	Suppressor of cytokine signaling, negative regulator of JAK/STAT pathway.
PTPN22	6	6.1	< 0.01	Protein tyrosine phosphatase,



				negative regulator of T-cell activation.
SHP2 (PTPN11)	7	5.8	< 0.01	Protein tyrosine phosphatase involved in multiple signaling pathways.
CBLB	8	5.5	< 0.01	E3 ubiquitin ligase that negatively regulates T-cell activation.
NFKBIA	9	5.2	< 0.05	Inhibitor of NF- κΒ.
FAS	10	4.9	< 0.05	Cell surface death receptor.

Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout



Gene Target	sgRNA Sequence	% Viability (Hpk1-IN-15) - Knockout	% Viability (Hpk1-IN-15) - Control	Fold Change in Viability
CUL4B	sgRNA-1	78.2 ± 3.1	15.5 ± 1.8	5.05
sgRNA-2	75.9 ± 2.8	15.5 ± 1.8	4.90	
DDB1	sgRNA-1	76.5 ± 3.5	15.5 ± 1.8	4.94
sgRNA-2	74.1 ± 2.9	15.5 ± 1.8	4.78	
CRBN	sgRNA-1	72.8 ± 4.0	15.5 ± 1.8	4.70
sgRNA-2	70.3 ± 3.3	15.5 ± 1.8	4.54	
TRAF2	sgRNA-1	65.4 ± 2.5	15.5 ± 1.8	4.22
sgRNA-2	63.9 ± 3.1	15.5 ± 1.8	4.12	
SOCS1	sgRNA-1	62.1 ± 2.8	15.5 ± 1.8	4.01
sgRNA-2	60.5 ± 3.0	15.5 ± 1.8	3.90	

Experimental ProtocolsCell Line Preparation and Lentivirus Production

- Cell Culture: Culture a human T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the T-cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a stable, high-Cas9-expressing population.
- Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a
 packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable
 transfection reagent. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection,
 pool, and concentrate.



• Viral Titer Determination: Determine the lentiviral titer by transducing the Cas9-expressing T-cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

Genome-Wide CRISPR-Cas9 Knockout Screen

- Lentiviral Transduction: Transduce the Cas9-expressing T-cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
- Antibiotic Selection: At 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-5 days.
- **Hpk1-IN-15** Treatment: Split the selected cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined cytotoxic concentration of **Hpk1-IN-15** (e.g., IC80).
- Cell Passaging and Harvesting: Culture the cells for 14-21 days, maintaining a cell number
 that preserves the library complexity (at least 500x coverage). Harvest cell pellets from the
 initial population (T0) and from the vehicle- and Hpk1-IN-15-treated populations at the end of
 the screen.

Data Analysis

- Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.
- sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
- Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA. Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the Hpk1-IN-15-treated population compared to the control population.

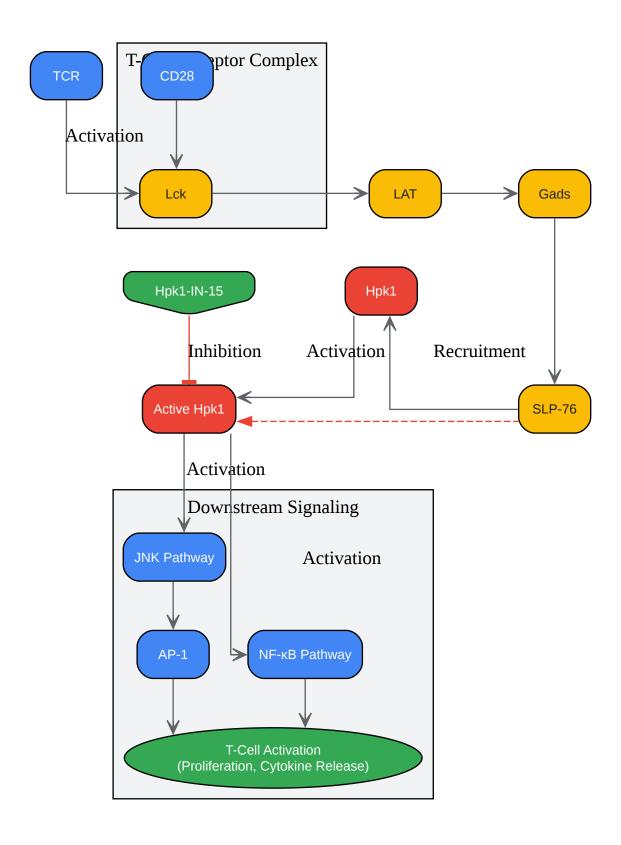


Hit Validation

- Individual sgRNA Cloning: Synthesize and clone 2-3 individual sgRNAs targeting each of the top gene hits into a lentiviral vector.
- Knockout Cell Line Generation: Generate individual knockout cell lines for each top hit gene
 in the Cas9-expressing T-cell line.
- Viability Assays: Treat the individual knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) with a dose range of **Hpk1-IN-15**. Measure cell viability after 72 hours using a suitable assay (e.g., CellTiter-Glo).
- Mechanism of Action Studies: For validated hits, perform further experiments to elucidate the
 mechanism by which their loss confers resistance to Hpk1-IN-15. This may include
 immunoblotting for key signaling proteins, cytokine profiling, and T-cell activation assays.

Mandatory Visualization

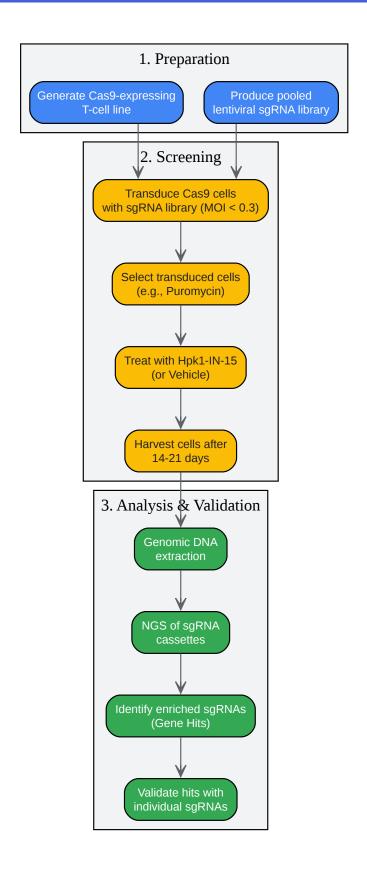




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Caption: Hpk1 signaling pathway in T-cells.





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Caption: CRISPR screen workflow.



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